molecular formula C17H16N2OS B185364 4H-Cyclohepta(4,5)thieno(2,3-d)pyrimidin-4-one, 1,5,6,7,8,9-hexahydro-2-phenyl- CAS No. 87752-94-1

4H-Cyclohepta(4,5)thieno(2,3-d)pyrimidin-4-one, 1,5,6,7,8,9-hexahydro-2-phenyl-

Cat. No.: B185364
CAS No.: 87752-94-1
M. Wt: 296.4 g/mol
InChI Key: KBHXDARXJGVERJ-UHFFFAOYSA-N
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Description

4H-Cyclohepta(4,5)thieno(2,3-d)pyrimidin-4-one, 1,5,6,7,8,9-hexahydro-2-phenyl- is a heterocyclic compound that features a unique fusion of cycloheptane, thieno, and pyrimidinone rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural complexity, which allows for diverse chemical modifications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-Cyclohepta(4,5)thieno(2,3-d)pyrimidin-4-one, 1,5,6,7,8,9-hexahydro-2-phenyl- typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thieno Ring: Starting with a suitable thiophene precursor, the thieno ring is constructed through cyclization reactions.

    Cycloheptane Ring Formation: The cycloheptane ring is introduced via a series of cyclization and hydrogenation steps.

    Pyrimidinone Ring Construction: The final step involves the formation of the pyrimidinone ring through condensation reactions with appropriate amines and carbonyl compounds.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of these processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thieno ring.

    Reduction: Reduction reactions can target the carbonyl group in the pyrimidinone ring.

    Substitution: Various substitution reactions can occur at the phenyl ring or the nitrogen atoms in the pyrimidinone ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Electrophilic aromatic substitution using reagents like bromine or nitrating agents.

Major Products

The major products from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted analogs, which can be further explored for their biological activities.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, 4H-Cyclohepta(4,5)thieno(2,3-d)pyrimidin-4-one, 1,5,6,7,8,9-hexahydro-2-phenyl- has been studied for its potential as an enzyme inhibitor, particularly targeting phosphodiesterase 10A (PDE10A), which is implicated in various neurological disorders .

Medicine

In medicine, this compound is being investigated for its therapeutic potential in treating neurodegenerative diseases due to its ability to modulate cyclic nucleotide levels in the brain .

Industry

Industrially, the compound’s derivatives are explored for their potential use in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

    Cyclopenta(4,5)thieno(2,3-d)pyrimidin-4-one: Similar in structure but with a cyclopentane ring instead of a cycloheptane ring.

    Thieno(2,3-d)pyrimidin-4-one: Lacks the cycloheptane ring, making it less complex.

    Phenyl-substituted pyrimidinones: These compounds share the pyrimidinone core but differ in the substituents on the phenyl ring.

Uniqueness

The uniqueness of 4H-Cyclohepta(4,5)thieno(2,3-d)pyrimidin-4-one, 1,5,6,7,8,9-hexahydro-2-phenyl- lies in its fused ring system, which provides a rigid and complex scaffold for drug design. This structural complexity can lead to higher specificity and potency in its biological activities compared to simpler analogs.

Properties

IUPAC Name

5-phenyl-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),5-trien-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2OS/c20-16-14-12-9-5-2-6-10-13(12)21-17(14)19-15(18-16)11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10H2,(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBHXDARXJGVERJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(CC1)SC3=C2C(=O)NC(=N3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30236613
Record name 4H-Cyclohepta(4,5)thieno(2,3-d)pyrimidin-4-one, 1,5,6,7,8,9-hexahydro-2-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30236613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87752-94-1
Record name 4H-Cyclohepta(4,5)thieno(2,3-d)pyrimidin-4-one, 1,5,6,7,8,9-hexahydro-2-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087752941
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4H-Cyclohepta(4,5)thieno(2,3-d)pyrimidin-4-one, 1,5,6,7,8,9-hexahydro-2-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30236613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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